(R)-Aminofol-d3

Description

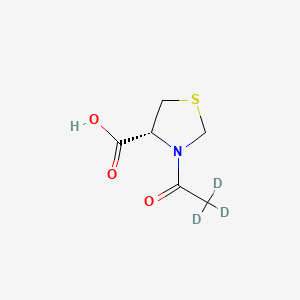

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4R)-3-(2,2,2-trideuterioacetyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3S/c1-4(8)7-3-11-2-5(7)6(9)10/h5H,2-3H2,1H3,(H,9,10)/t5-/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXTBYSIPOKXCPM-MQBGRFPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CSCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N1CSC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Isotopic Labeling Approaches for R Aminofol D3

Enantioselective Synthetic Routes to (R)-Aminofol Precursors

The synthesis of the chiral backbone of (R)-Aminofol is a critical first step. (R)-Aminofol is a derivative of 2-amino-1-phenylethanol, and various methods have been developed for the enantioselective synthesis of this class of compounds. sioc-journal.cnchembk.com These methods are crucial for establishing the desired stereochemistry at the chiral center.

One common approach involves the asymmetric reduction of a corresponding ketone precursor. sioc-journal.cn For instance, chiral oxazaborolidine catalysts can be used for the borane (B79455) reduction of phenacyl chloride to yield the chiral chloro-alcohol with high enantiomeric excess (ee). taylorfrancis.com This intermediate can then be converted to the desired amino alcohol. taylorfrancis.com Another powerful technique is the Noyori asymmetric hydrogenation, which utilizes a chiral ruthenium complex to reduce a protected amino ketone, achieving excellent enantioselectivity. taylorfrancis.com

Enzymatic resolutions and asymmetric amination reactions also offer viable pathways. acs.orgmdpi.com For example, ω-transaminases can be employed for the asymmetric synthesis of chiral amines from prochiral ketones, providing a green and highly selective alternative. mdpi.com The development of these methods has been driven by the pharmaceutical industry's need for enantiomerically pure intermediates for the synthesis of bioactive molecules. yale.eduresearchgate.net

Regioselective Deuterium (B1214612) Incorporation Techniques for the -d3 Moiety in Aminofol Framework

Once the chiral scaffold is established, the next challenge is the regioselective introduction of the three deuterium atoms. The "-d3" designation in (R)-Aminofol-d3 typically refers to the deuteration of a methyl group. The precise location of this group within the Aminofol framework would dictate the specific strategy for deuterium incorporation.

Several methods exist for introducing deuterium into organic molecules. nih.govresearchgate.net For the synthesis of a deuterated methyl group, a common strategy involves the use of deuterated methylating agents, such as methyl-d3 iodide (CD3I). isotope.com This reagent can be used to alkylate a suitable nucleophile within the synthetic pathway.

Another approach is reductive deuteration, where a functional group is reduced using a deuterium source. rsc.org For example, a carboxylic acid or ester can be reduced to a deuterated methyl group using a strong reducing agent like lithium aluminum deuteride (B1239839) (LiAlD4). However, this method's functional group tolerance can be limited. dicp.ac.cn

Hydrogen isotope exchange (HIE) reactions offer a direct way to replace protons with deuterons. nih.govchemrxiv.org These reactions can be catalyzed by metals or acids and often utilize D2O or deuterated solvents as the deuterium source. chemrxiv.orgwipo.int The regioselectivity of HIE depends on the substrate and the catalyst used. For instance, base-catalyzed exchange can be effective for protons alpha to a carbonyl group. dicp.ac.cn

The choice of deuteration technique depends on the specific structure of the Aminofol precursor and the desired position of the -d3 moiety. Careful planning of the synthetic route is essential to ensure that the deuteration step is compatible with the existing functional groups and stereochemistry.

Optimization of Synthetic Pathways for High Enantiomeric Excess and Isotopic Enrichment

Achieving high enantiomeric excess (ee) and high isotopic enrichment are paramount for the successful synthesis of this compound. Optimization of the synthetic pathway involves refining reaction conditions at each step to maximize both stereochemical purity and the level of deuterium incorporation.

For enantioselective reactions, factors such as the choice of catalyst, solvent, temperature, and reaction time can significantly impact the ee. For example, in the chiral oxazaborolidine-catalyzed reduction of phenacyl chloride, running the reaction at a specific temperature and catalyst loading was found to be crucial for achieving high ee. taylorfrancis.com Similarly, in asymmetric hydrogenations, the ligand on the metal catalyst plays a pivotal role in determining the enantioselectivity. taylorfrancis.com

Isotopic enrichment refers to the percentage of molecules that contain the desired number of deuterium atoms at the specified positions. isotope.com To maximize isotopic enrichment, it is often necessary to use highly enriched deuterium sources and to design the synthesis to minimize any potential for H/D exchange at undesired positions. For instance, when using deuterated reagents like CD3I, ensuring complete reaction and preventing any side reactions that could introduce protium (B1232500) is critical. isotope.com In HIE reactions, multiple cycles of exchange or prolonged reaction times may be necessary to achieve high levels of deuteration. nih.gov

Advanced Methodologies for the Characterization of Synthetic Intermediates and Final Products (excluding basic identification data)

The characterization of chiral deuterated compounds like this compound requires advanced analytical techniques to confirm both the stereochemical integrity and the isotopic labeling. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique. rsc.orgwikipedia.org 1H NMR can be used to determine the degree of deuteration by observing the disappearance or reduction in the intensity of signals corresponding to the replaced protons. acs.org 2H (Deuterium) NMR directly detects the deuterium nuclei, providing information about their chemical environment. 13C NMR is also valuable, as the presence of deuterium can cause characteristic shifts and splitting patterns in the signals of adjacent carbon atoms. researchgate.net Advanced NMR techniques, such as those involving chiral derivatizing agents, can be used to determine the enantiomeric excess of the final product and intermediates. researchgate.net

Mass Spectrometry (MS) is essential for confirming the isotopic enrichment. wikipedia.orgcernobioscience.com High-resolution mass spectrometry (HR-MS) can precisely determine the mass of the molecule, allowing for the calculation of the number of deuterium atoms incorporated. rsc.orgrsc.org Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, providing information about the location of the deuterium atoms within the structure. nih.gov

Chiral Chromatography , such as high-performance liquid chromatography (HPLC) or gas chromatography (GC) with a chiral stationary phase, is the standard method for determining the enantiomeric excess of chiral compounds. jiangnan.edu.cnresearchgate.net By separating the enantiomers, the ratio of (R)- to (S)-Aminofol-d3 can be accurately quantified. acs.org

Molecular Rotational Resonance (MRR) Spectroscopy is an emerging technique that can provide highly accurate measurements of site-specific deuteration levels and enantiopurity, offering a powerful tool for the analysis of chiral deuterated molecules. rsc.orgmarquette.edu

These advanced analytical methods, often used in combination, provide a comprehensive picture of the synthesized this compound, ensuring its stereochemical and isotopic purity.

Emerging Concepts in the Synthesis of Chiral Deuterated Compounds

The field of asymmetric synthesis and isotopic labeling is continuously evolving, with new methods emerging that offer greater efficiency, selectivity, and broader substrate scope. nih.gov

Catalytic Asymmetric Deuteration is a rapidly developing area. researchgate.net This involves the use of chiral catalysts to directly introduce deuterium into a prochiral molecule in an enantioselective manner. For example, chiral metal complexes and organocatalysts are being developed for the asymmetric deuteration of various functional groups. acs.orgnih.gov These methods have the potential to significantly shorten synthetic routes to chiral deuterated compounds.

Enzymatic Deuteration offers a highly selective and environmentally friendly approach. rsc.orgwisc.edu Enzymes can catalyze H/D exchange reactions with high regio- and stereoselectivity, often under mild conditions in aqueous media. wisc.edu The use of engineered enzymes is expanding the range of substrates that can be deuterated using this method. mdpi.com

Photoredox Catalysis has emerged as a powerful tool for C-H functionalization, including deuteration. researchgate.netmdpi.com Visible-light-mediated reactions can generate radical intermediates that can be trapped with a deuterium source, enabling the deuteration of previously unreactive C-H bonds. researchgate.net

Memory of Chirality is an intriguing concept where the chirality of a starting material is temporarily stored in a reactive intermediate and then transferred to the final product. nih.gov This has been applied to the enantioselective α-deuteration of amino acids without the need for an external chiral source. nih.gov

These emerging concepts are pushing the boundaries of what is possible in the synthesis of complex chiral deuterated molecules like this compound, promising more efficient and elegant synthetic strategies in the future.

Advanced Analytical and Spectroscopic Characterization of R Aminofol D3

High-Resolution Spectroscopic Techniques for Isotopic Purity and Stereochemical Integrity Assessment

High-resolution spectroscopic methods are paramount in the detailed analysis of (R)-Aminofol-d3, providing critical data on its isotopic composition and the retention of its specific three-dimensional arrangement.

High-Resolution Mass Spectrometry (HRMS): This powerful technique is essential for determining the isotopic purity of this compound. almacgroup.com HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap mass spectrometers, offer exceptional mass accuracy and resolution, allowing for the clear separation and quantification of ions with very similar mass-to-charge ratios. almacgroup.comthermofisher.comthermofisher.com This capability is crucial for distinguishing the deuterated (d3) variant from its non-labeled counterpart and other potential isotopologues. The process typically involves dissolving the sample and analyzing it with a method like UHPLC/MS to separate the compound of interest from impurities. almacgroup.com By extracting the ion chromatograms for each isotopic species, their respective areas can be integrated to calculate the isotopic enrichment. almacgroup.comresearchgate.net For complex molecules, the theoretical isotopic distribution is calculated and compared against the experimental data to correct for natural isotope abundances and accurately determine the level of deuterium (B1214612) incorporation. almacgroup.comresearchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy is a cornerstone for verifying the stereochemical integrity and confirming the site of isotopic labeling in this compound. ubc.caelsevier.comnofima.com Techniques such as ¹H and ¹³C NMR provide detailed information about the molecular structure. For assessing stereochemistry, chiral shift reagents can be employed. These reagents form diastereomeric complexes with the enantiomers, leading to distinct signals in the NMR spectrum that allow for their differentiation and quantification. libretexts.org The absence of signals corresponding to the (S)-enantiomer confirms the high enantiomeric purity of the (R)-isomer. Furthermore, specialized NMR techniques can be used to confirm that the deuterium atoms are located at the intended positions within the molecule, ensuring its utility as a specific tracer. High-resolution magic-angle spinning (HR-MAS) NMR is another valuable technique for studying semi-solid biological samples without requiring their destruction. frontiersin.org

A summary of typical spectroscopic data obtained for isotopically labeled compounds is presented below:

| Technique | Parameter Measured | Typical Application for this compound |

| High-Resolution Mass Spectrometry (HRMS) | Mass-to-charge ratio (m/z) | Determination of isotopic enrichment and purity. almacgroup.comthermofisher.comthermofisher.comresearchgate.net |

| ¹H NMR Spectroscopy | Chemical shift, coupling constants | Confirmation of molecular structure and stereochemistry. ubc.caelsevier.comnofima.com |

| ¹³C NMR Spectroscopy | Chemical shift | Verification of carbon framework and site of labeling. nofima.com |

| Chiral NMR with Shift Reagents | Differential chemical shifts | Assessment of enantiomeric purity. libretexts.org |

Chiral Chromatographic Methods for Enantiomeric Excess Determination and Separation

The separation of enantiomers and the precise determination of enantiomeric excess (e.e.) are critical for ensuring the stereochemical purity of this compound. heraldopenaccess.usrsc.org Chiral chromatography is the premier technique for achieving this. gcms.cz

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used and effective method for enantiomeric separation. mdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound. This differential interaction leads to different retention times, allowing for their separation and quantification. The choice of CSP is crucial and is often based on the functional groups present in the analyte. For amine-containing compounds like this compound, various types of CSPs, including those based on polysaccharides, proteins, or cyclodextrins, can be effective. mdpi.comdiva-portal.org The use of a nonspecific detector, such as a UV or fluorescence detector, allows for the determination of the relative peak areas of the two enantiomers, from which the enantiomeric excess can be calculated. heraldopenaccess.us

Gas Chromatography (GC): For volatile or derivatized compounds, chiral gas chromatography offers high resolution and sensitivity. chromatographyonline.com Similar to chiral HPLC, this method employs a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. gcms.czchromatographyonline.com The differential interaction between the enantiomers and the CSP leads to their separation. Chiral GC is particularly useful for the analysis of complex mixtures and can provide accurate determination of enantiomeric ratios. chromatographyonline.com

The enantiomeric excess is a measure of the purity of a chiral substance and is calculated as follows: e.e. (%) = |([R] - [S]) / ([R] + [S])| x 100 Where [R] and [S] are the concentrations or peak areas of the (R)- and (S)-enantiomers, respectively. libretexts.org A value of 100% indicates an enantiomerically pure compound. heraldopenaccess.us

| Chromatographic Method | Principle | Key Advantages for this compound |

| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction with a chiral stationary phase. mdpi.com | High versatility, wide range of available CSPs, and robust quantification. heraldopenaccess.usmdpi.com |

| Chiral Gas Chromatography (GC) | Separation based on differential partitioning with a chiral stationary phase in a capillary column. gcms.czchromatographyonline.com | High resolution, high sensitivity, suitable for complex matrices. chromatographyonline.com |

Development of Robust Analytical Methods for Quantitative Determination of this compound in Research Matrices

Accurate quantification of this compound in complex biological matrices is essential for its use in research, particularly in pharmacokinetic and metabolic studies. The development of robust and sensitive analytical methods is therefore a key requirement.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, and particularly its tandem mass spectrometry (MS/MS) variant, is the gold standard for the quantitative analysis of small molecules in biological fluids. thermofisher.com This technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. thermofisher.comjsbms.jp For the analysis of this compound, a stable isotope-labeled internal standard (SIL-IS), which is often a heavier isotopic version of the analyte itself, is typically used to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing.

Method development involves optimizing several parameters:

Sample Preparation: Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction are employed to remove interfering substances from the biological matrix (e.g., plasma, tissue homogenates) and concentrate the analyte. thermofisher.com

Chromatographic Separation: An appropriate LC column and mobile phase are selected to achieve good separation of this compound from other matrix components and potential metabolites.

Mass Spectrometric Detection: The mass spectrometer is tuned for optimal detection of this compound and its internal standard. Multiple reaction monitoring (MRM) is a common acquisition mode in tandem MS that provides excellent selectivity and sensitivity. thermofisher.com

The validation of the analytical method is performed according to regulatory guidelines to ensure its reliability, and includes assessment of linearity, accuracy, precision, selectivity, and stability. nih.gov

Application of Isotope Ratio Mass Spectrometry for Mechanistic Tracer Studies

Isotope Ratio Mass Spectrometry (IRMS) is a highly specialized technique used to measure the relative abundance of isotopes in a sample with exceptional precision. nih.govpnnl.gov While often used for determining the geographic or biological origin of substances, it also has significant applications in mechanistic tracer studies. nih.gov

In the context of this compound, IRMS can be used to trace the metabolic fate of the deuterium-labeled portion of the molecule. By analyzing the isotopic composition of metabolites, researchers can gain insights into specific bond-cleavage events and metabolic pathways. For example, if a metabolic reaction involves the cleavage of a C-D bond, the resulting products will have a different deuterium-to-protium ratio compared to the parent compound.

The key steps in an IRMS-based tracer study include:

Administration of the isotopically labeled compound, this compound, to the biological system (e.g., cell culture, animal model).

Isolation of the parent compound and its potential metabolites from the biological matrix at various time points.

Analysis of the isotopic ratios of the isolated compounds using IRMS. This often involves combustion of the sample to simple gases (e.g., H₂, CO₂, N₂) which are then introduced into the mass spectrometer. pnnl.gov

By tracking the changes in isotopic ratios over time, researchers can elucidate metabolic pathways, determine the rates of metabolic reactions, and understand the mechanisms of drug action or toxicity. vettoolbox.eu This information is invaluable for drug development and biomedical research.

Mechanistic Investigations and Molecular Interactions of R Aminofol D3

Elucidation of Molecular Targets and Binding Mechanisms in Defined Biological Systems (in vitro)

There is currently no specific information available in the public domain detailing the molecular targets or in vitro binding mechanisms of (R)-Aminofol-d3. Research efforts have not yet characterized its interactions with specific proteins, receptors, or other biomolecules in defined biological systems.

Analysis of Enzyme-Substrate Interactions and Isotope Effects in Biotransformation Pathways

While the deuterium (B1214612) labeling of this compound suggests its utility in studying metabolic pathways, specific data on its interactions with enzymes are not available. myskinrecipes.com Generally, enzyme-substrate interactions are crucial for understanding the catalytic mechanisms of enzymes and can be investigated through various biochemical and biophysical techniques. rsc.orgplos.orgbiorxiv.orgutdallas.edu The introduction of deuterium can lead to a kinetic isotope effect, where the breaking of a bond to deuterium is slower than the corresponding bond to hydrogen. nih.govsymeres.com This effect is a powerful tool in mechanistic studies to determine if a particular C-H bond cleavage is a rate-limiting step in an enzyme-catalyzed reaction. nih.govnih.gov However, no studies have been published that specifically analyze the enzyme-substrate interactions or biotransformation pathways of this compound, nor have any isotope effects been quantified for its metabolism.

Stereoselective Interactions with Biomolecules and Receptor Systems (in vitro)

The "(R)" designation in this compound indicates a specific stereoisomer. Stereochemistry is often a critical determinant of a molecule's biological activity, as biomolecules and receptor systems are chiral and can exhibit preferential binding to one enantiomer over another. nih.govmdpi.commdpi.com Despite the importance of stereoselectivity in molecular interactions, a search of scientific literature yielded no studies on the stereoselective interactions of this compound with any specific biomolecules or receptor systems in vitro.

Intracellular Trafficking and Distribution Mechanisms within Cellular Models

Understanding the intracellular trafficking and distribution of a compound is essential for determining its mechanism of action at a cellular level. nih.govnih.gov Studies in this area often employ techniques like fluorescence microscopy to visualize the compound's localization within different cellular compartments. At present, there is no published research that describes the intracellular trafficking or distribution patterns of this compound within any cellular models.

Application of Deuterium Labeling for Tracing Molecular Fates in Preclinical Models (mechanistic, not related to efficacy/safety)

The primary application of this compound is as a stable isotopically labeled compound for research. myskinrecipes.com Deuterium labeling is a well-established technique used to trace the metabolic fate of molecules in vivo. symeres.com By using methods like mass spectrometry, researchers can track the absorption, distribution, metabolism, and excretion (ADME) of the labeled compound. myskinrecipes.com This provides insights into metabolic pathways and the formation of various metabolites. nih.govbiorxiv.org While this compound is designed for such applications, specific mechanistic studies tracing its molecular fate in preclinical models have not been published.

Computational and Theoretical Approaches to R Aminofol D3 Research

Molecular Modeling and Dynamics Simulations for Ligand-Target Recognition

Molecular modeling and molecular dynamics (MD) simulations are powerful computational tools for predicting and analyzing the interactions between a ligand, such as (R)-Aminofol-d3, and its biological target. nih.govals-journal.com These methods are crucial for understanding the molecular basis of a drug's mechanism of action. researchgate.net

Process Overview:

3D Structure Generation: The process often begins with generating a three-dimensional (3D) structure of the target protein, frequently through homology modeling if a crystal structure is unavailable. nih.govfrontiersin.org

Molecular Docking: The ligand, this compound, is then "docked" into the predicted binding site of the target protein. jscimedcentral.comjddtonline.info This simulation predicts the preferred binding orientation and conformation of the ligand within the target's active site to form a stable complex. jscimedcentral.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are employed to observe the dynamic behavior of the ligand-protein complex over time. researchgate.netugm.ac.id These simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing a view of the complex's stability and the nuanced interactions that are not apparent in a static model. researchgate.netuni-koeln.de

Research Findings: For aminofol derivatives, these simulations help in identifying key amino acid residues within the receptor that are crucial for binding. For instance, studies on similar compounds interacting with receptors like histamine (B1213489) receptors have highlighted the importance of specific residues in forming stable bonds, such as electrostatic interactions with aspartate or hydrogen bonds with tyrosine residues. mdpi.com MD simulations can refine the interactions observed in static docking models, providing averaged values for binding scores (e.g., GBSA) and a more realistic representation of the binding event within a biological environment, which may include a lipid bilayer for membrane proteins. researchgate.netnih.gov By understanding these interactions, researchers can predict how the deuteration in this compound might influence binding affinity and dynamics compared to its non-deuterated counterpart.

Quantum Chemical Calculations for Conformational Analysis and Reactivity Studies

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in studying the electronic structure, conformational preferences, and reactivity of molecules like this compound. frontiersin.orgnih.gov

Conformational Analysis: Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. taltech.ee For flexible molecules like aminofols, which possess rotatable bonds, identifying the most stable conformers is essential as it dictates how the molecule will interact with its target. High-level quantum chemical calculations can determine the energies of various conformers, revealing the most probable shapes the molecule will adopt. frontiersin.org For aminoalcohols, studies have shown that intramolecular hydrogen bonds, for example between the hydroxyl and amino groups, play a significant role in stabilizing certain conformations. frontiersin.org

Reactivity Studies: Quantum chemistry provides insights into the reactivity of a molecule by analyzing its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.govunimelb.edu.auresearchgate.net The energy and distribution of these orbitals can predict where a molecule is likely to undergo electrophilic or nucleophilic attack. researchgate.net For this compound, these calculations can elucidate how the substitution of hydrogen with deuterium (B1214612) might subtly alter the electronic properties and, consequently, the reactivity of the molecule. nih.gov

Prediction and Analysis of Kinetic Isotope Effects (KIE)

The defining feature of this compound is the presence of deuterium, which leads to observable kinetic isotope effects (KIE). A KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.orglibretexts.org

Primary vs. Secondary KIE:

Primary KIE (PKIE): Occurs when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. princeton.edu

Secondary KIE (SKIE): Observed when the isotopic substitution is at a position not directly involved in bond breaking/formation in the rate-determining step. wikipedia.orglibretexts.org

Theoretical Basis: The KIE arises primarily from the difference in zero-point vibrational energy (ZPVE) between the C-H and C-D bonds. princeton.edufaccts.de The heavier deuterium atom leads to a lower vibrational frequency and a lower ZPE for the C-D bond compared to the C-H bond. faccts.de This means more energy is typically required to break a C-D bond, resulting in a slower reaction rate (a "normal" KIE where kH/kD > 1). wikipedia.orglibretexts.org

Computational Prediction: KIEs can be predicted computationally by calculating the transition state structures and vibrational frequencies for both the deuterated and non-deuterated reactants. faccts.demdpi.com These calculations allow researchers to predict the ratio of reaction rates (kH/kD). For example, a calculated kH/kD ratio of around 7 is often indicative of a primary KIE for a C-H bond cleavage. faccts.de These predictions are invaluable for elucidating reaction mechanisms. princeton.edufaccts.de For this compound, analyzing the KIE can provide crucial information about its metabolic pathways, particularly if the deuterated methyl group is involved in a rate-limiting metabolic transformation.

In Silico Rational Design and Virtual Screening of Related Compounds

In silico methods are pivotal in the rational design of new compounds and the efficient screening of large virtual libraries to identify promising new drug candidates. ijpsjournal.comijpsjournal.com

Rational Design: Knowledge gained from molecular modeling, quantum chemistry, and SAR studies (see below) on this compound can be used to rationally design new, related compounds with potentially improved properties. nih.gov For example, if a particular interaction with the target is found to be crucial, new derivatives can be designed to enhance this interaction. excli.de

Virtual Screening (VS): Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target. frontiersin.orgresearchgate.net

Structure-Based Virtual Screening (SBVS): Uses the 3D structure of the target protein to dock large numbers of compounds, ranking them based on their predicted binding affinity. jddtonline.inforesearchgate.net

Ligand-Based Virtual Screening (LBVS): Employs knowledge of known active ligands to search for other compounds with similar properties, used when the target structure is unknown. computabio.com

This approach allows for the rapid evaluation of thousands or even millions of compounds, significantly narrowing down the candidates for synthesis and experimental testing. als-journal.comscielo.br

Structure-Activity Relationship (SAR) Studies via Computational Methods for Aminofol Derivatives

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry that aims to understand how changes in a molecule's structure affect its biological activity. oncodesign-services.com Computational methods have become indispensable for establishing and interpreting these relationships. azolifesciences.comnih.govuni-bonn.de

Methodology: Computational SAR studies involve analyzing a series of related compounds (analogs) to identify key structural features—pharmacophores—that are responsible for their biological effects. oncodesign-services.com This is often done by building Quantitative Structure-Activity Relationship (QSAR) models, which are mathematical models that correlate variations in molecular structure with changes in biological activity. excli.de

Key Findings from SAR studies of Aminofol-like compounds: By systematically modifying the structure of a lead compound like (R)-Aminofol and evaluating the activity of the resulting derivatives, researchers can build a comprehensive SAR profile. For example, studies on similar scaffolds might reveal:

The necessity of the amino alcohol group for activity.

The optimal size and electronics of substituents on the aromatic ring.

The impact of stereochemistry at the chiral center on binding potency and selectivity.

Computational tools can rapidly generate and evaluate virtual derivatives, predicting their activity and helping to prioritize which compounds to synthesize for further testing. nih.govuni-bonn.de This iterative cycle of computational prediction and experimental validation accelerates the optimization of lead compounds into viable drug candidates. oncodesign-services.com

Applications of R Aminofol D3 in Advanced Preclinical Research Methodologies

Utilization in Mechanistic In Vitro Cellular Assays for Pathway Elucidation

In the field of cell biology, deuterated compounds are invaluable for dissecting complex biochemical pathways. When introduced to in vitro cell cultures, a molecule like (R)-Aminofol-d3 would follow the same metabolic or signaling pathways as its natural analogue.

Detailed Research Applications:

Pathway Tracing: Researchers can introduce this compound into a cell culture and, using mass spectrometry, track the appearance of the deuterium (B1214612) label in downstream metabolites. This allows for the unambiguous identification of metabolic products and the mapping of pathway connections.

Enzyme Kinetics: The compound can be used as a substrate to study the kinetics of specific enzymes. By measuring the rate of conversion of the deuterated substrate to its product, researchers can gain insights into enzyme efficiency and regulation.

Target Engagement: In drug discovery, if this compound is a known ligand for a protein, its uptake and binding can be quantified to confirm that a therapeutic agent is engaging with its intended target within the cell.

Table 1: Illustrative Example of a Pathway Elucidation Study

This table represents hypothetical data from an in vitro assay where cells are treated with this compound to trace its conversion into a downstream metabolite, "Metabolite X."

| Time Point (Hours) | This compound Concentration (µM) | Metabolite X-d3 Concentration (µM) | Cell Viability (%) |

|---|---|---|---|

| 0 | 10.0 | 0.0 | 100 |

| 2 | 7.8 | 2.1 | 99 |

| 4 | 5.5 | 4.3 | 99 |

| 8 | 2.1 | 7.6 | 98 |

| 12 | 0.5 | 9.2 | 97 |

Application as a Mechanistic Probe in Non-Human In Vivo Models (e.g., metabolic flux analysis)

In vivo studies in non-human models (e.g., rodents) are critical for understanding how a compound behaves in a whole organism. This compound would be an ideal mechanistic probe for such investigations, particularly for metabolic flux analysis. Metabolic flux analysis (MFA) is a technique used to quantify the rates of metabolic reactions within a biological system. medchemexpress.comnsf.gov

By administering this compound to an animal model, scientists can track its absorption, distribution, metabolism, and excretion (ADME). Tissues and biofluids (e.g., blood, urine) can be collected at various time points and analyzed by mass spectrometry. The pattern and rate of appearance of deuterated metabolites provide a dynamic map of the compound's fate in the body, revealing which tissues are metabolically active and quantifying the turnover rates within metabolic networks. medchemexpress.comcreative-proteomics.com This is crucial for understanding both normal physiology and the metabolic reprogramming that occurs in diseases like cancer. uib.no

Development of Isotope Dilution Mass Spectrometry Methods for Metabolite Profiling

Isotope dilution mass spectrometry (IDMS) is the gold standard for accurate quantification of molecules in complex biological samples. epa.govnih.gov In this method, a known amount of the isotopically labeled compound, such as this compound, is added to a sample as an internal standard before processing.

Methodological Advantages:

High Accuracy and Precision: Because the deuterated standard behaves identically to the natural analyte during extraction and ionization, it effectively corrects for sample loss and matrix effects. epa.gov This leads to highly reliable and reproducible measurements. researchgate.net

Absolute Quantification: IDMS allows for the determination of the absolute concentration of the target analyte in the sample, rather than just a relative change. nih.govnih.gov

This technique is fundamental for metabolite profiling, where the goal is to precisely measure the levels of multiple metabolites simultaneously to diagnose diseases, identify biomarkers, or assess the response to a therapeutic intervention. frontiersin.orgnih.govmdpi.com

Table 2: Hypothetical IDMS Quantification of Endogenous Aminofol

This table shows example data for the quantification of endogenous (natural) Aminofol in plasma samples using this compound as an internal standard.

| Sample ID | This compound Spiked (ng) | Mass Spec Ratio (Analyte/Standard) | Calculated Endogenous Aminofol (ng/mL) |

|---|---|---|---|

| Control_01 | 50 | 0.45 | 22.5 |

| Control_02 | 50 | 0.48 | 24.0 |

| Treated_01 | 50 | 1.12 | 56.0 |

| Treated_02 | 50 | 1.21 | 60.5 |

Integration into Systems Biology Approaches for Comprehensive Mechanistic Understanding

Systems biology aims to understand the complex interactions within a biological system as a whole, rather than focusing on individual components. Data generated using deuterated probes like this compound are essential for building and validating computational models of metabolic networks.

Flux data obtained from MFA studies can be integrated with other "omics" data (e.g., genomics, transcriptomics, proteomics) to create a multi-layered, comprehensive view of cellular function. For example, a change in the metabolic flux through a pathway, as measured using this compound, could be correlated with changes in the expression of genes encoding the enzymes in that pathway. This integrated approach can uncover regulatory mechanisms and identify key control points that would be missed by studying any single data type in isolation.

Advancements in Microanalytical Techniques Utilizing Deuterated Probes

The development of highly sensitive microanalytical techniques has opened new frontiers in biological research. Techniques like secondary ion mass spectrometry (SIMS) and atom probe tomography (APT) can map the distribution of elements and molecules at subcellular or even near-atomic resolution. oup.commpg.deresearchgate.net

Deuterium's slightly higher mass makes it an excellent tracer for these imaging techniques. mpg.deoaepublish.com Using a deuterated probe like this compound, researchers could potentially visualize its precise location within a single cell or tissue section. This would allow for the study of its uptake into specific organelles or its association with cellular microstructures, providing unprecedented spatial context for its biochemical function. oup.comnih.gov Such advancements are critical for understanding the heterogeneous nature of biological tissues and the specific roles of molecules in different cellular compartments.

Future Directions and Interdisciplinary Prospects in R Aminofol D3 Research

Exploration of Novel Synthetic Methodologies and Chemical Modifications

The advancement of research involving (R)-Aminofol-d3 is intrinsically linked to the innovation in its synthesis and the ability to create new, functionally diverse derivatives. While the current compound serves as a valuable tracer, future efforts will likely focus on developing more efficient, stereoselective, and scalable synthetic routes. The goal is to produce materials with high isotopic enrichment, which is crucial for the sensitivity of analytical techniques. lucerna-chem.ch

Furthermore, the exploration of chemical modifications to the this compound scaffold beyond simple deuteration opens up new avenues. Research could involve:

Introduction of additional functional groups: Modifying the thiazolidine (B150603) ring or the carboxylic acid moiety could alter the molecule's biological activity, cell permeability, or target specificity.

Synthesis of multi-labeled analogues: Incorporating other stable isotopes like ¹³C or ¹⁵N in addition to deuterium (B1214612) would create powerful tools for advanced metabolic flux analysis.

Development of photo-activatable or clickable derivatives: Attaching reactive handles would enable the use of this compound in sophisticated chemical biology experiments to covalently label binding partners in a temporally or spatially controlled manner.

These synthetic endeavors are critical for expanding the toolkit available to researchers and for developing next-generation probes.

Interfacing with Advanced Omics Technologies for Deeper Mechanistic Insights

The true potential of this compound is realized when its use is coupled with advanced analytical platforms known as "omics" technologies. These methods allow for the large-scale study of biological molecules, providing a holistic view of cellular processes. humanspecificresearch.orgfrontiersin.org The integration of this compound with omics can provide unprecedented detail into its mechanism of action and its effects on cellular metabolism.

The emerging field of single-cell omics, in particular, presents an exciting frontier. nih.gov Analyzing the metabolic fate of this compound at the individual cell level could reveal cellular heterogeneity in metabolic pathways that are obscured in bulk analyses. humanspecificresearch.org

| Omics Technology | Area of Study | Potential Application with this compound |

| Proteomics | The large-scale study of proteins, their structures, and functions. humanspecificresearch.org | Quantifying changes in protein expression or post-translational modifications in response to the parent compound, using this compound as an internal standard for mass spectrometry. |

| Metabolomics | The comprehensive analysis of all metabolites within a biological sample. humanspecificresearch.org | Tracing the metabolic fate of the deuterated acetyl group as it is incorporated into various metabolic pathways, providing direct insight into metabolic flux. |

| Transcriptomics | The analysis of an organism's complete set of RNA transcripts. humanspecificresearch.org | Identifying changes in gene expression that occur in response to the parent compound, providing clues to the signaling pathways involved. |

| Lipidomics | The exploration of cellular lipid pathways and networks. humanspecificresearch.org | Tracking the incorporation of the deuterium label into fatty acids and other lipids, should the acetyl-CoA pool become labeled. |

This table provides an overview of how different omics technologies can be leveraged in research involving this compound.

Development of Novel Mechanistic Probes Based on the this compound Scaffold

The this compound molecule itself is a foundational mechanistic probe. Its key feature is the deuterium label, which acts as a "heavy" tag that can be distinguished from its natural, non-labeled counterpart by mass spectrometry. wikipedia.org This allows researchers to "follow the atoms," tracing the path of the molecule or its fragments through complex biological systems.

Future development in this area will focus on creating more sophisticated probes from the this compound scaffold. The strategic placement of isotopic labels can help elucidate reaction mechanisms. For instance, by synthesizing different isotopologues (molecules that differ only in their isotopic composition), researchers can pinpoint which specific bonds are broken or formed during a metabolic transformation. These probes are essential for moving beyond simple observation to a detailed, mechanistic understanding of biochemical reactions. wikipedia.org

Contribution to Fundamental Understanding of Biological Processes through Isotopic Labeling

Isotopic labeling is a powerful technique used to track the passage of an isotope through a reaction, metabolic pathway, or cell. wikipedia.org By replacing specific atoms with their heavier, stable isotopes, a compound becomes a tracer without significantly altering its chemical behavior. lucerna-chem.ch this compound exemplifies this principle, with the three deuterium atoms on the acetyl group serving as a unique mass signature.

The use of such labeled compounds is fundamental to modern life sciences research. It allows for:

Metabolic Flux Analysis: Quantifying the rate of turnover in metabolic pathways. By monitoring the rate at which the deuterium label from this compound appears in other metabolites, scientists can build dynamic models of metabolism.

Protein Turnover Studies: Stable isotope-labeled amino acids can be incorporated into newly synthesized proteins, allowing researchers to measure the rates of protein synthesis and degradation.

Quantitative Analysis: In techniques like stable isotope dilution assays, a known amount of the labeled compound, such as this compound, is added to a sample as an internal standard. This allows for the precise quantification of the corresponding unlabeled compound in a complex biological mixture.

| Application Area | Description | Relevance of this compound |

| Metabolic Research | Studying metabolic pathways in vivo in a safe and non-radioactive manner. | Acts as a tracer to follow the fate of the N-acetyl-L-thioproline structure within cellular systems. alfa-chemistry.com |

| Pharmacokinetic Studies | Evaluating the absorption, distribution, metabolism, and excretion (ADME) of compounds. | The deuterium label allows the administered compound to be distinguished from endogenous molecules. |

| Proteomics | Quantitative analysis of proteins using mass spectrometry. lucerna-chem.ch | Can serve as an internal standard to ensure accurate and reproducible measurements of its unlabeled analogue. |

| Biomarker Discovery | Identifying and quantifying molecules that are indicators of a biological state. | Facilitates the accurate measurement of its unlabeled counterpart, which may be a biomarker. |

This table summarizes key research applications that rely on stable isotope labeling, a core feature of this compound.

Opportunities for Collaborative Research across Chemical Biology, Biochemistry, and Computational Sciences

The complexity of modern biological questions necessitates a multidisciplinary approach. The study of this compound is a prime candidate for collaborative research that spans multiple scientific fields. nsf.govnih.gov Such collaborations enable investigators with complementary expertise to tackle scientific challenges that would be intractable from a single perspective. nsf.gov

Chemical Biology: Synthetic chemists can design and create novel derivatives and probes based on the this compound scaffold (as described in 7.1). fu-berlin.de

Biochemistry and Molecular Biology: Biochemists can use these probes in cellular or in vivo models to perform mechanistic studies, often employing the advanced omics technologies described in 7.2. nih.gov

Computational Sciences: Computational biologists and data scientists can analyze the large, complex datasets generated by omics experiments. They can develop mathematical models to simulate metabolic flux based on the isotopic labeling data, providing powerful predictive insights into cellular behavior. neuromatch.ioriken.jp

Institutions and funding bodies increasingly encourage such collaborative frameworks, recognizing that the integration of experimental and computational approaches accelerates discovery. nsf.govuni-muenchen.de The future exploration of this compound and its derivatives will benefit immensely from this synergistic model, where chemists create the tools, biologists apply them, and computational scientists interpret the results.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing (R)-Aminofol-d3 in preclinical studies?

- Methodological Answer : Use a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity and deuteration patterns. For quantification, employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to minimize matrix effects . Stability studies should follow ICH Q1A guidelines, assessing degradation under stress conditions (e.g., light, heat, pH variations) .

Q. How do researchers establish purity criteria for this compound in synthetic batches?

- Methodological Answer : Apply orthogonal validation methods:

- Chromatographic purity : Use HPLC with UV/Vis and charged aerosol detection (CAD) to detect non-deuterated impurities.

- Isotopic enrichment : Quantify via isotopic ratio mass spectrometry (IRMS), ensuring ≥98% deuterium incorporation at specified positions.

- Reference thresholds should align with FDA draft guidance on isotopic labeling consistency .

Q. What in vitro models are appropriate for initial pharmacological testing of this compound?

- Methodological Answer : Prioritize cell lines expressing target receptors (e.g., folate receptors α/β) to assess binding affinity via competitive radioligand assays. Use physiologically relevant media to mimic in vivo conditions. Include negative controls with non-deuterated analogs to isolate isotopic effects .

Advanced Research Questions

Q. How to design dose-escalation studies for this compound while minimizing toxicity risks?

- Methodological Answer : Adopt a modified 3+3 trial design with pharmacodynamic (PD) biomarkers (e.g., plasma folate levels, liver enzyme panels). Incorporate toxicokinetic modeling to predict safe thresholds. Preclinical data should guide starting doses, with adjustments based on Bayesian adaptive methods to reduce participant exposure to subtherapeutic/toxic ranges .

Q. What strategies resolve contradictions between in vitro efficacy and in vivo pharmacokinetic data for this compound?

- Methodological Answer :

- Data triangulation : Cross-validate using ex vivo tissue distribution studies and microdialysis to measure free drug concentrations.

- Mechanistic modeling : Apply physiologically based pharmacokinetic (PBPK) models to account for deuteration-induced changes in clearance rates.

- Address discrepancies using the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to isolate variables (e.g., species-specific metabolism) .

Q. How to validate isotopic labeling integrity in this compound under varying storage conditions?

- Methodological Answer :

- Stability protocols : Store samples at -80°C, 4°C, and 25°C/60% RH. Test deuterium retention via IRMS at intervals (0, 3, 6 months).

- Degradation pathways : Use LC-HRMS to identify deuteration loss products (e.g., back-exchange with solvent protons).

- Statistical analysis should follow FDA "Guidance for Industry: Bioanalytical Method Validation" to ensure precision (±2% variance) .

Data Contradiction Analysis

Q. How to address conflicting reports on this compound’s metabolic stability in hepatic models?

- Methodological Answer :

- Controlled replication : Standardize incubation conditions (e.g., hepatocyte viability >85%, NADPH concentration).

- Meta-analysis : Pool data from multiple labs using random-effects models to quantify heterogeneity. Apply Cochrane’s Q-test to identify outlier studies.

- Report findings per PRISMA guidelines, emphasizing methodological variability (e.g., donor-specific cytochrome P450 expression) .

Frameworks for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.